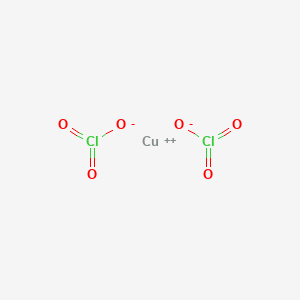
Cupric chlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals.
Applications De Recherche Scientifique
Chemical Properties and Characteristics
Cupric chlorate is characterized as a blue to green crystalline solid. It is known for its oxidizing properties, which make it useful in several chemical processes. The compound can be hazardous, causing irritation upon contact and potential toxicity if ingested .
Catalysis in Chemical Reactions
This compound serves as an effective catalyst in various chemical reactions. Its role is particularly significant in:
- Wacker Process : In this industrial process, this compound can act alongside palladium chloride to oxidize alkenes into aldehydes or ketones. This reaction is crucial for producing intermediates used in plastics and pharmaceuticals .
- Chlorination Reactions : this compound facilitates the chlorination of organic compounds, enhancing the efficiency of these reactions. It can promote the formation of chlorinated products from hydrocarbons under controlled conditions .
Organic Synthesis
The compound plays a vital role in organic chemistry:
- Synthesis of Biaryl Compounds : this compound is employed in coupling reactions such as the Ullmann reaction, where it aids in forming biaryl compounds from aromatic halides. These compounds are essential intermediates in dye and pharmaceutical manufacturing .
- Oxidation of Phenols : It can oxidize phenolic compounds to produce valuable products like quinones or coupled products through oxidative dimerization, which are significant in various chemical syntheses .
Environmental Applications
This compound has been investigated for its potential environmental applications:
- Wastewater Treatment : It is being studied for its effectiveness in treating wastewater through oxidation processes, where it helps break down organic pollutants .
- Copper Recovery : Research indicates that this compound can enhance copper recovery from chalcopyrite concentrates by forming stable complexes with chloride ions, improving extraction efficiency .
Pyrotechnics and Coloring Agents
In the field of pyrotechnics, this compound is utilized as a coloring agent due to its ability to emit blue-green flames when burned. This application is particularly popular in fireworks and other visual displays .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Catalysis | Used in Wacker process and chlorination reactions | Enhances reaction efficiency |
| Organic Synthesis | Facilitates biaryl compound synthesis and phenol oxidation | Produces important chemical intermediates |
| Environmental | Investigated for wastewater treatment and copper recovery | Improves pollutant degradation |
| Pyrotechnics | Acts as a coloring agent for blue-green flames | Enhances visual effects in displays |
Case Study 1: Wacker Process Optimization
A study demonstrated that incorporating this compound into the Wacker process significantly increased the yield of acetaldehyde from ethylene. The presence of cupric ions helped regenerate palladium catalysts more efficiently, reducing costs associated with catalyst replacement.
Case Study 2: Copper Recovery Enhancement
Research conducted on chalcopyrite leaching revealed that adding this compound improved copper extraction rates by forming stable complexes with chloride ions. This method showed promise for economically viable copper recovery from low-grade ores.
Propriétés
Numéro CAS |
26506-47-8 |
|---|---|
Formule moléculaire |
Cl2CuO6 |
Poids moléculaire |
230.45 g/mol |
Nom IUPAC |
copper;dichlorate |
InChI |
InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Clé InChI |
IJCCOEGCVILSMZ-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
SMILES canonique |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
Key on ui other cas no. |
14721-21-2 26506-47-8 |
Description physique |
Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















